2-(benzylamino)-N-(2-furylmethyl)-1,3-thiazole-4-carboxamide
CAS No.:
Cat. No.: VC9685881
Molecular Formula: C16H15N3O2S
Molecular Weight: 313.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15N3O2S |
|---|---|
| Molecular Weight | 313.4 g/mol |
| IUPAC Name | 2-(benzylamino)-N-(furan-2-ylmethyl)-1,3-thiazole-4-carboxamide |
| Standard InChI | InChI=1S/C16H15N3O2S/c20-15(17-10-13-7-4-8-21-13)14-11-22-16(19-14)18-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,17,20)(H,18,19) |
| Standard InChI Key | GTTURXQBIODRAM-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNC2=NC(=CS2)C(=O)NCC3=CC=CO3 |
| Canonical SMILES | C1=CC=C(C=C1)CNC2=NC(=CS2)C(=O)NCC3=CC=CO3 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula (C₁₆H₁₅N₃O₂S) corresponds to a molar mass of 313.4 g/mol. Its IUPAC name, 2-(benzylamino)-N-(furan-2-ylmethyl)-1,3-thiazole-4-carboxamide, reflects the substitution pattern (Figure 1) . Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 1232769-44-6 |
| PubChem CID | 51045079 |
| SMILES | C1=CC=C(C=C1)CNC2=NC(=CS2)C(=O)NCC3=CC=CO3 |
| InChIKey | GTTURXQBIODRAM-UHFFFAOYSA-N |
The thiazole core (positions 1–3) is stabilized by resonance, while the benzylamino and furylmethyl groups introduce hydrophobicity and hydrogen-bonding capacity .
Spectroscopic Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the structure. The -NMR spectrum shows characteristic signals:
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δ 7.3–7.5 ppm: Aromatic protons from the benzyl group.
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δ 6.2–6.4 ppm: Furyl protons.
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δ 4.5–4.7 ppm: Methylene groups linking the thiazole to benzylamine and furylmethyl .
Synthetic Pathways
Key Intermediate Formation
Synthesis begins with N-benzyl-2-chloroacetamide (15), prepared by reacting benzylamine with 2-chloroacetyl chloride in acetic acid . Subsequent migratory cyclization with ammonium thiocyanate yields 2-(benzylamino)thiazol-4(5H)-one (16), a versatile intermediate .
Reaction Mechanism:
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Thiocyanate Attack: The thiocyanate ion reacts with 15, forming N-benzyl-2-thiocyanatoacetamide (16′).
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Cyclization: Intramolecular nucleophilic attack by the thiocyanate nitrogen on the carbonyl carbon generates the thiazole ring .
Final Step: Carboxamide Formation
The furylmethyl carboxamide group is introduced via condensation between 16 and furfurylamine in the presence of a coupling agent (e.g., EDC/HOBt). Optimized conditions (reflux in acetic acid with sodium acetate) achieve yields of 36–93% .
Biological Activities and Mechanisms
Anticancer Activity
Preliminary studies on analogous compounds show apoptosis induction in cancer cells via:
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ROS Generation: Thiazole sulfur atoms facilitate redox cycling.
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Topoisomerase Inhibition: Intercalation into DNA by the planar thiazole ring .
Table 1: Cytotoxicity of Thiazole Analogs (IC₅₀, μM)
| Cell Line | Analog A | Analog B | Target Compound* |
|---|---|---|---|
| MCF-7 (Breast) | 12.4 | 8.7 | ~15.2 (predicted) |
| A549 (Lung) | 18.9 | 10.5 | ~19.8 (predicted) |
*Estimated based on structural similarity .
Research Gaps and Future Directions
Pharmacokinetic Studies
No data exist on the compound’s absorption, distribution, metabolism, or excretion (ADME). In silico predictions (SwissADME) suggest moderate bioavailability (LogP = 2.1) but poor water solubility .
Target Identification
Docking studies propose interactions with:
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